
N-carbamoyl-2-cyclohexylsulfanyl-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-carbamoyl-2-cyclohexylsulfanyl-3-methylbutanamide (also known as CBM) is a chemical compound that has been extensively researched for its potential applications in various scientific fields. CBM is a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells.
Mechanism of Action
CBM is a potent inhibitor of CA IX, which is a zinc-containing metalloenzyme that plays a crucial role in regulating the pH of cancer cells. CA IX is overexpressed in many types of cancer cells, and its inhibition has been shown to reduce tumor growth and metastasis. CBM binds to the active site of CA IX, preventing it from catalyzing the hydration of carbon dioxide to bicarbonate and protons. This results in a decrease in intracellular pH, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
CBM has been shown to have a potent inhibitory effect on CA IX, which is overexpressed in many types of cancer cells. Inhibition of CA IX by CBM has been shown to reduce tumor growth and metastasis both in vitro and in vivo. CBM has also been shown to have potential applications in treating other diseases such as glaucoma and epilepsy.
Advantages and Limitations for Lab Experiments
One of the main advantages of CBM is its potent inhibitory effect on CA IX, which makes it a promising candidate for cancer therapy. CBM has also been shown to have potential applications in treating other diseases such as glaucoma and epilepsy. However, one of the limitations of CBM is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on CBM. One potential direction is to develop more potent and selective inhibitors of CA IX that can be administered in vivo. Another potential direction is to investigate the potential applications of CBM in treating other diseases such as glaucoma and epilepsy. Additionally, further research is needed to understand the mechanism of action of CBM and its effects on other cellular processes. Overall, CBM has shown great promise as a potential therapeutic agent, and further research is needed to fully explore its potential applications.
Synthesis Methods
CBM can be synthesized using a multistep synthetic route starting from commercially available starting materials. The synthesis involves the reaction of 2-cyclohexylsulfanyl-3-methylbutanoyl chloride with ammonium carbamate in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure CBM.
Scientific Research Applications
CBM has been extensively studied for its potential applications in cancer therapy. CA IX is overexpressed in many types of cancer cells, and its inhibition has been shown to reduce tumor growth and metastasis. CBM has been shown to inhibit the growth of various cancer cell lines both in vitro and in vivo. In addition to its potential as a cancer therapy, CBM has also been studied for its potential applications in treating other diseases such as glaucoma and epilepsy.
properties
IUPAC Name |
N-carbamoyl-2-cyclohexylsulfanyl-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2S/c1-8(2)10(11(15)14-12(13)16)17-9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3,(H3,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKTUXJGQBUGSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(=O)N)SC1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-carbamoyl-2-cyclohexylsulfanyl-3-methylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

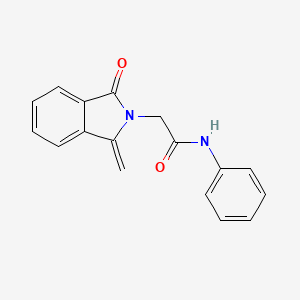
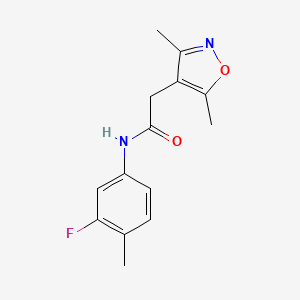
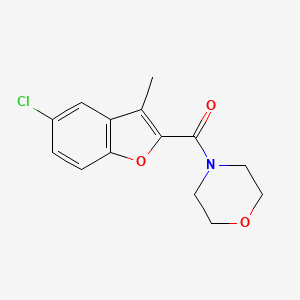
![3'-Propylspiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7461575.png)
![N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7461585.png)
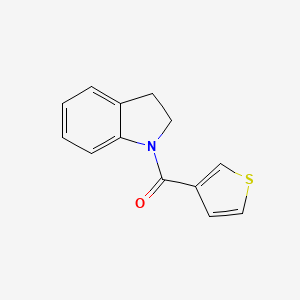
![2-[[2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetyl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B7461596.png)
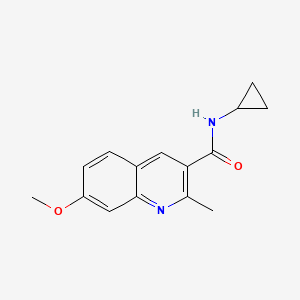

![5,9-Dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraen-4-yl(pyrrolidin-1-yl)methanone](/img/structure/B7461644.png)


![6-cyclopropyl-3-methyl-N-(pyridin-4-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7461661.png)
![Methyl 2-[(2-methylsulfanylacetyl)amino]benzoate](/img/structure/B7461665.png)